molecular formula C9H7NO3 B076643 1,4-benzoxazepine-3,5(2H,4H)-dione CAS No. 14151-88-3

1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B076643
CAS No.: 14151-88-3
M. Wt: 177.16 g/mol
InChI Key: LASIQOVJNPVKJM-UHFFFAOYSA-N
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Description

1,4-benzoxazepine-3,5(2H,4H)-dione is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. Compounds of this nature are often of interest due to their potential biological activity and applications in medicinal chemistry.

Scientific Research Applications

1,4-benzoxazepine-3,5(2H,4H)-dione and its derivatives are of interest in various fields:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-benzoxazepine-3,5(2H,4H)-dione typically involves the cyclization of appropriate precursors. One common method might involve the reaction of an ortho-aminophenol with a suitable dicarboxylic acid derivative under acidic or basic conditions to form the desired heterocyclic ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the benzoxazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary widely but may include the use of strong acids or bases, as well as catalysts like palladium or copper.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 1,4-benzoxazepine-3,5(2H,4H)-dione depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,4-benzodiazepine: Known for their use as anxiolytics and sedatives.

    1,4-benzoxazine: Studied for their potential in polymer science and materials chemistry.

    1,4-benzothiazepine: Investigated for their cardiovascular effects.

Uniqueness

1,4-benzoxazepine-3,5(2H,4H)-dione is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which can confer distinct chemical and biological properties compared to its analogs.

For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be essential.

Properties

IUPAC Name

1,4-benzoxazepine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-8-5-13-7-4-2-1-3-6(7)9(12)10-8/h1-4H,5H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASIQOVJNPVKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)C2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352438
Record name 1,4-benzoxazepine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14151-88-3
Record name 1,4-benzoxazepine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main focus of the research presented in the provided papers?

A1: Both papers [, ] focus on describing the synthesis of 1,4-Benzoxazepine-3,5(2H,4H)-dione using Salicylamide as a starting material. They do not delve into the compound's properties, applications, or biological activity.

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